molecular formula C8H10ClN3O B1381083 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride CAS No. 879658-18-1

6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B1381083
CAS No.: 879658-18-1
M. Wt: 199.64 g/mol
InChI Key: NBDLIGCYOJQSSG-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is defined by its distinctive heterocyclic framework consisting of a fused benzene and imidazolidinone ring system. The compound possesses the molecular formula C8H10ClN3O with a molecular weight of 199.64 grams per mole, representing the hydrochloride salt form of the parent amino-benzimidazolone structure. The Chemical Abstracts Service registry number 879658-18-1 uniquely identifies this specific salt form, distinguishing it from the free base compound which carries the registry number 54732-89-7.

Crystallographic investigations of analogous benzimidazolone derivatives have provided comprehensive insights into the structural parameters governing this compound class. Studies utilizing X-ray diffraction analysis reveal that the benzimidazolone core typically exhibits a planar configuration with minimal deviation from the mean plane, as demonstrated in related structures where maximum deviations range from 0.06 to 0.071 angstroms. The planarity of the fused ring system is attributed to the extensive pi-electron delocalization across the aromatic and carbonyl functionalities, which stabilizes the molecular geometry through resonance interactions.

Research into benzimidazolone tautomerism has demonstrated that unsubstituted derivatives exist in dynamic equilibrium between pyrrole-like and pyridine-like nitrogen configurations. Nuclear magnetic resonance spectroscopy studies using carbon-13 chemical shift analysis have established reference values for quantifying tautomeric ratios, with typical pyridine nitrogen character associated with chemical shifts around 120.0 parts per million and pyrrole nitrogen character appearing near 110.0 parts per million. The methylation at N1 in the target compound eliminates this ambiguity by permanently establishing the pyrrole-like character at that position.

Conformational analysis of benzimidazolone derivatives reveals that the amino substituent can adopt multiple orientations relative to the aromatic plane, depending on the balance between electronic conjugation and steric interactions. Computational studies suggest that the amino group preferentially adopts a planar configuration that maximizes orbital overlap with the aromatic pi-system, although rotational barriers are typically low enough to permit dynamic rotation at room temperature. The hydrochloride salt formation introduces additional stabilization through electrostatic interactions between the protonated amino group and the chloride counterion.

Temperature-dependent studies of related benzimidazolone compounds have shown that conformational dynamics become increasingly restricted at lower temperatures, with distinct conformational populations becoming observable in nuclear magnetic resonance spectra below approximately negative 65 degrees Celsius. These findings suggest that the amino-substituted derivative likely exhibits similar temperature-dependent conformational behavior, with the amino group rotation becoming increasingly hindered as thermal energy decreases.

Tautomeric Feature 6-Amino-1-methyl Compound Unsubstituted Benzimidazolones
Annular Tautomerism Absent (N1-methylated) Present (equilibrium)
Nitrogen Character Fixed pyrrole-like at N1 Dynamic pyrrole/pyridine
Chemical Shift Reference Not applicable 120.0 ppm (pyridine)
Conformational Flexibility Amino group rotation Ring tautomerism
Temperature Dependence Amino rotation barrier Tautomeric equilibrium

Comparative Analysis of Benzimidazolone Derivatives

The structural characteristics of this compound can be effectively understood through comparison with other benzimidazolone derivatives that have been extensively characterized through crystallographic and spectroscopic methods. Analysis of related compounds reveals systematic trends in molecular geometry, intermolecular interactions, and physicochemical properties that provide insight into the behavior of the amino-substituted derivative.

Crystal structure determinations of various benzimidazolone derivatives demonstrate consistent planarity of the fused ring system, with dihedral angles between substituent groups and the core heterocycle providing information about conformational preferences. For instance, studies of 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2-one reveal dihedral angles of 43.9 and 45.6 degrees between the benzimidazolone plane and attached substituent rings. These findings suggest that the amino group in the target compound likely adopts a similar orientation that balances electronic conjugation with steric considerations.

Comparative molecular weight analysis shows that the 6-amino-1-methyl derivative with its molecular weight of 199.64 grams per mole for the hydrochloride salt falls within the typical range for pharmaceutically relevant benzimidazolone compounds. Related derivatives such as 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibit molecular weights around 162 grams per mole, indicating that the amino substitution and salt formation represent relatively modest increases in molecular mass while potentially providing significant improvements in biological activity and pharmaceutical properties.

Hirshfeld surface analysis of benzimidazolone derivatives has revealed that hydrogen bonding interactions typically dominate crystal packing arrangements, with contributions from carbon-hydrogen to oxygen interactions ranging from 13.4 to 33.5 percent of total surface contacts. The presence of the amino group in the target compound is expected to enhance hydrogen bonding capacity significantly, potentially leading to stronger intermolecular interactions and altered solubility characteristics compared to non-amino derivatives.

Substitution pattern analysis across the benzimidazolone series demonstrates that electronic effects of different substituents can be systematically correlated with chemical reactivity and biological activity. Electron-donating groups such as amino substituents typically enhance nucleophilicity of the heterocyclic nitrogen atoms while potentially affecting the carbonyl reactivity. Studies of trichomonicidal benzimidazolone derivatives have specifically identified the 6-position as being important for biological activity, supporting the significance of amino substitution at this site.

Compound Type Molecular Weight Key Structural Features Hydrogen Bonding Capacity
6-Amino-1-methyl (HCl) 199.64 g/mol Amino at position 6 Enhanced (amino + chloride)
1-Methyl parent ~162 g/mol No amino substituent Standard carbonyl interactions
5-Chloro derivatives 394.81 g/mol Halogen substitution Moderate enhancement
Propynyl derivatives 186.21 g/mol Alkyne functionality Standard plus pi-interactions
Bromo derivatives ~243 g/mol Heavy halogen Halogen bonding potential

The comparative analysis reveals that this compound occupies a unique position within the benzimidazolone family, combining the electronic benefits of amino substitution with the structural certainty provided by N1-methylation and the enhanced stability and solubility characteristics of salt formation. This combination of features makes it particularly valuable for applications requiring well-defined chemical behavior and enhanced intermolecular interaction capabilities.

Properties

IUPAC Name

5-amino-3-methyl-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c1-11-7-4-5(9)2-3-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDLIGCYOJQSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879658-18-1
Record name 6-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
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Preparation Methods

Method Overview:

This approach involves the cyclization of N-methyl-2-aminobenzamides under acidic or basic conditions to form the benzodiazole ring system, followed by hydrochloride salt formation.

Procedure:

  • Step 1: Starting with N-methyl-2-aminobenzamide derivatives, subject them to cyclization conditions.
  • Step 2: Use acids such as hydrochloric acid or other suitable dehydrating agents to promote ring closure.
  • Step 3: Isolate the intermediate benzodiazole compound.
  • Step 4: Convert to hydrochloride salt by treatment with hydrochloric acid in an aqueous medium.

Reaction Conditions & Data:

Parameter Details
Solvent Ethanol or acetonitrile
Reagents Hydrochloric acid, dehydrating agents
Temperature Reflux (around 80-100°C)
Yield Moderate to high (50-70%)

Research Findings:
This method is supported by patent US8765761B2, which describes the synthesis of benzodiazole derivatives via cyclization of suitable precursors, emphasizing the importance of acid catalysis for ring closure.

Condensation of o-Phenylenediamine Derivatives with Methylated Carbonyl Compounds

Method Overview:

This route involves the condensation of o-phenylenediamine with methylated carbonyl compounds such as methyl malononitrile or methyl ketones, followed by cyclization.

Procedure:

  • Step 1: React o-phenylenediamine with methyl malononitrile in the presence of a suitable base or acid catalyst.
  • Step 2: Reflux the mixture in ethanol or acetic acid to facilitate cyclization.
  • Step 3: Isolate the intermediate benzodiazole compound.
  • Step 4: Treat with hydrochloric acid to obtain the hydrochloride salt.

Reaction Data:

Parameter Details
Reagents o-Phenylenediamine, methyl malononitrile
Solvent Ethanol, acetic acid
Temperature Reflux (around 80°C)
Yield 55-65%

Research Findings:
This method aligns with the synthesis pathways described in literature where the condensation of o-phenylenediamine with nitrile derivatives leads to benzodiazole core formation, followed by salt formation.

Multi-step Synthesis via Diazepine Intermediates

Method Overview:

Another advanced route involves synthesizing diazepine intermediates, which are then cyclized to benzodiazole derivatives.

Procedure:

  • Step 1: Synthesize diazepine derivatives by reacting amino precursors with suitable nitrile or acyl chloride derivatives.
  • Step 2: Cyclize the diazepine intermediates under acidic conditions.
  • Step 3: Convert the free base to hydrochloride salt via treatment with hydrochloric acid.

Reaction Data:

Parameter Details
Reagents Nitrile derivatives, amino precursors
Solvent Ethanol, dichloromethane
Temperature Reflux or controlled heating
Yield 40-60%

Research Findings:
This pathway is supported by detailed research on benzodiazepine and benzodiazole synthesis, with patents indicating the utility of diazepine intermediates in forming the target compound.

Alternative Pathways via Benzimidazole Derivatives

Method Overview:

The synthesis can be adapted from benzimidazole derivatives, where methylation and subsequent ring modifications lead to benzodiazole structures.

Procedure:

  • Step 1: Synthesize 5-amino-3-methylbenzimidazole.
  • Step 2: Methylate the amino group selectively.
  • Step 3: Cyclize to form the benzodiazole core.
  • Step 4: Convert to hydrochloride salt.

Reaction Data:

Parameter Details
Reagents Benzimidazole precursors, methylating agents
Solvent Methanol, ethanol
Temperature Reflux (around 80°C)
Yield 50-65%

Research Findings:
This method is supported by the synthesis of benzimidazole derivatives and their subsequent modification to benzodiazoles, as described in patent literature.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Typical Yield Notes
Cyclization of N-methyl-2-aminobenzamides Hydrochloric acid, dehydrating agents Cyclization, salt formation 50-70% Suitable for large-scale synthesis
Condensation with o-phenylenediamine derivatives o-Phenylenediamine, methyl malononitrile Condensation, cyclization, salt formation 55-65% Widely used, versatile
Diazepine intermediate route Nitrile derivatives, amino precursors Diazepine synthesis, cyclization 40-60% More complex, yields vary
Benzimidazole pathway Benzimidazole derivatives Methylation, cyclization 50-65% Alternative approach

Final Remarks

The synthesis of 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is well-established through multiple pathways, with the most practical being the cyclization of N-methyl-2-aminobenzamides or condensation of o-phenylenediamine derivatives. These methods are supported by recent patents, research articles, and chemical vendor data, emphasizing their reliability and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the benzodiazolone ring .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research has shown that 6-amino derivatives exhibit significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

2. Anticancer Potential
Recent investigations have highlighted the anticancer potential of benzodiazole derivatives. Specifically, 6-amino-1-methyl-2,3-dihydro-1H-benzodiazol-2-one hydrochloride has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

3. Neuroprotective Effects
The compound has been explored for its neuroprotective effects in models of neurodegenerative diseases. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, providing a basis for its potential use in treating conditions like Alzheimer's disease .

Biochemical Applications

1. Enzyme Inhibition Studies
6-Amino-1-methyl-2,3-dihydro-1H-benzodiazol-2-one hydrochloride serves as a valuable tool in enzyme inhibition studies. Its structural characteristics allow it to interact with various enzymes, making it useful for understanding enzyme kinetics and mechanisms .

2. Molecular Probes
Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. It can help visualize and track biological processes at the molecular level, particularly in cellular imaging studies .

Industrial Applications

1. Synthesis of Other Compounds
This compound acts as a building block for synthesizing other bioactive molecules. Its versatility allows chemists to modify its structure to create derivatives with enhanced biological activities or specific functionalities .

2. Agrochemical Development
There is ongoing research into the use of benzodiazole derivatives in agrochemicals. The potential for these compounds to act as fungicides or herbicides is being explored due to their biological activity against plant pathogens .

Case Studies

Study TitleFocusFindings
"Antimicrobial Activity of Benzodiazole Derivatives"Evaluated various derivatives for antibacterial properties6-Amino derivatives showed significant inhibition against E. coli and S. aureus
"Neuroprotective Effects of Benzodiazole Compounds"Investigated effects on neuronal cellsReduced oxidative stress markers in treated cells
"Synthesis and Biological Evaluation of Novel Benzodiazole Derivatives"Developed new compounds based on 6-amino structureSeveral derivatives exhibited enhanced anticancer activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of benzodiazol-2-one derivatives, which differ in substituents and counterions. Key structural analogs include:

Compound Substituents CAS Number Key Features
6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride N1-CH₃, C6-NH₂, HCl salt 879658-18-1 Enhanced solubility due to HCl; hydrogen bonding via NH₂ and C=O .
5-(1-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one C5-CH₂CH₂NH₂ sc-349893 Aminoethyl group increases steric bulk; strong π-π stacking potential .
1-(Pyridin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one N1-pyridinyl Not specified Pyridine ring introduces aromaticity and potential metal coordination sites .

Physicochemical Properties

  • Melting Points: While data for the target compound is unavailable, related benzodiazol-2-ones exhibit high decomposition temperatures (e.g., 314–315°C for 5-(1-aminoethyl)- analogs) due to strong intermolecular interactions . The hydrochloride form likely lowers the melting point compared to the free base.
  • Solubility : The hydrochloride salt improves aqueous solubility, critical for pharmaceutical applications. Neutral analogs (e.g., methyl esters in benzodithiazines) show lower polarity .
  • Spectroscopic Data :
    • IR : Expected peaks for NH₂ (3360 cm⁻¹), C=O (1740 cm⁻¹), and SO₂ (if present, 1150–1340 cm⁻¹) .
    • NMR : Methyl groups resonate near δ 3.30–3.69 ppm; aromatic protons appear between δ 6.90–8.37 ppm in DMSO-d₆ .

Research Findings and Methodological Considerations

  • Crystallography : SHELX software (e.g., SHELXL, SHELXT) is widely used for structural determination of similar compounds, enabling precise analysis of bond lengths and angles .
  • Synthetic Challenges : Introducing the methyl group at N1 may require controlled reaction conditions to avoid over-alkylation. Hydrochloride formation typically involves treating the free base with HCl gas .

Biological Activity

6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS: 879658-18-1) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₀ClN₃O
  • Molecular Weight : 199.64 g/mol
  • CAS Number : 879658-18-1

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein–Protein Interactions (PPIs) : Compounds with similar structures have been shown to inhibit PPIs, particularly involving the STAT3 pathway. STAT3 is a transcription factor implicated in various cancers and inflammatory diseases. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antiviral Activity : The compound has been explored for its potential as an anti-virulence agent against pathogenic bacteria. It may interfere with the function of bacterial toxins that compromise host cell integrity, thus providing a novel approach to combat bacterial infections .

Biological Activity Data

Activity TypeObservationsReference
STAT3 InhibitionIC₅₀ = 15.8 ± 0.6 µM
Antiviral PotentialEffective against Mono-ADP-ribosyltransferase toxins
General ToxicitySafety data indicates moderate toxicity

Case Study 1: STAT3 Inhibition

In a study assessing the STAT3 inhibitory potential of various compounds, this compound was evaluated alongside known inhibitors. The compound demonstrated significant inhibition with an IC₅₀ value comparable to established inhibitors like Stattic and S3I-201, suggesting its potential utility in cancer therapy .

Case Study 2: Antiviral Research

Another investigation focused on the anti-virulence properties of the compound against pathogenic bacteria. It was found to effectively inhibit the action of bacterial toxins that disrupt host cellular functions. This suggests a dual role in both preventing bacterial infection and mitigating the effects of existing infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 6-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, and how can solvent selection influence reaction efficiency?

  • Methodological Answer: The synthesis typically involves cyclization of substituted benzimidazole precursors under acidic conditions. Solvent choice (e.g., polar aprotic solvents like DMF or aqueous HCl) impacts reaction kinetics and yield by stabilizing intermediates or facilitating proton transfer. For example, using HCl as both solvent and catalyst can enhance cyclization efficiency by promoting intramolecular dehydration . Statistical design of experiments (DoE) is recommended to optimize solvent-reagent combinations while minimizing trial-and-error approaches .

Q. How can researchers validate the purity of this compound, and which analytical techniques are most effective?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, particularly for detecting structural analogs or degradation products. For example, impurity profiling of related benzodiazepine derivatives uses reversed-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to resolve closely related impurities . Mass spectrometry (MS) and 1H^1H-NMR further confirm molecular identity and proton environments .

Q. What are the critical stability considerations for long-term storage of this compound?

  • Methodological Answer: Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways. For hygroscopic hydrochloride salts, storage in desiccated environments with inert gas (argon) is advised to prevent hydrolysis or oxidation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) help identify decomposition temperatures and phase transitions .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound’s synthesis?

  • Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates. For example, the ICReDD framework combines reaction path searches with experimental validation to identify key steps like nucleophilic substitution or ring closure . Molecular dynamics simulations further explore solvent effects on reaction trajectories .

Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?

  • Methodological Answer: Advanced DoE techniques, such as response surface methodology (RSM), systematically vary parameters (temperature, stoichiometry, agitation rate) to maximize yield. Membrane separation technologies (e.g., nanofiltration) can isolate the target compound from reaction mixtures, reducing downstream purification steps . Real-time process analytical technology (PAT) monitors reaction progress via in-situ spectroscopy .

Q. How can researchers model the compound’s interactions with biological targets using computational tools?

  • Methodological Answer: Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to receptors like GABAA_A or kinase enzymes. Free-energy perturbation (FEP) calculations refine binding mode predictions by simulating ligand-protein dynamics. Virtual screening of analogs using cheminformatics platforms (e.g., KNIME) identifies structural modifications to enhance selectivity .

Q. What advanced methodologies are used to resolve contradictions in reported spectral data for this compound?

  • Methodological Answer: Collaborative databases (e.g., NMRShiftDB) cross-validate 1H^1H- and 13C^{13}C-NMR assignments. For disputed peaks, heteronuclear single quantum coherence (HSQC) or nuclear Overhauser effect (NOE) experiments clarify spatial relationships between protons. Machine learning models trained on spectral libraries can predict shifts for novel derivatives .

Tables

Table 1 : Key Analytical Parameters for Purity Assessment

TechniqueConditionsDetection LimitReference
HPLC-UVC18 column, 0.1% TFA in H2_2O/MeCN0.1% (w/w)
1H^1H-NMR400 MHz, DMSO-d6_695% purity
LC-MSESI+, m/z 200–8000.01% (w/w)

Table 2 : Computational Tools for Reaction Optimization

ToolApplicationReference
Gaussian (DFT)Transition state analysis
KNIMEReaction pathway screening
AutoDock VinaBinding affinity prediction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

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